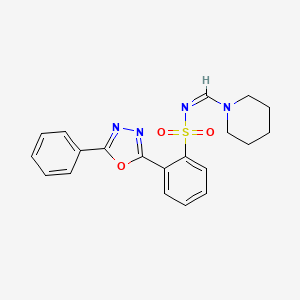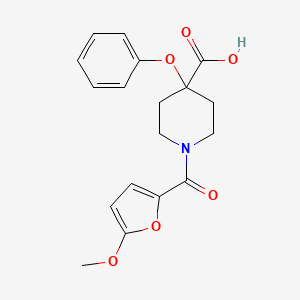![molecular formula C16H15N3O B5472897 5-{[(2E)-3-phenylprop-2-en-1-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5472897.png)
5-{[(2E)-3-phenylprop-2-en-1-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(2E)-3-phenylprop-2-en-1-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound with a complex structure that includes a benzimidazole core
Méthodes De Préparation
The synthesis of 5-{[(2E)-3-phenylprop-2-en-1-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of o-phenylenediamine with urea under solid-phase conditions at temperatures ranging from 150°C to 250°C. This reaction results in the formation of benzimidazolone, which is then nitrated and reduced to obtain the final product .
Analyse Des Réactions Chimiques
5-{[(2E)-3-phenylprop-2-en-1-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-{[(2E)-3-phenylprop-2-en-1-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pigments and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-{[(2E)-3-phenylprop-2-en-1-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
5-{[(2E)-3-phenylprop-2-en-1-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one can be compared with other similar compounds, such as:
5-amino-1,3-dihydro-2H-benzimidazol-2-one: This compound shares a similar benzimidazole core but lacks the phenylprop-2-en-1-yl group.
5-acetoacetyl-amino-benzimidazolone: Another related compound used in the production of pigments.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
5-[[(E)-3-phenylprop-2-enyl]amino]-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16-18-14-9-8-13(11-15(14)19-16)17-10-4-7-12-5-2-1-3-6-12/h1-9,11,17H,10H2,(H2,18,19,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDRZHICCPMLQM-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNC2=CC3=C(C=C2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNC2=CC3=C(C=C2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE](/img/structure/B5472816.png)
![N-ethyl-N-(1-ethylpropyl)-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5472822.png)
![4-phenoxy-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5472832.png)
![2,4-dichloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide](/img/structure/B5472835.png)
![1-{4-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE](/img/structure/B5472838.png)
![2-isopropyl-N,4-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B5472853.png)
![[4-[(E)-2-acetamido-3-(benzylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B5472855.png)
![4-[7-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE](/img/structure/B5472856.png)
![N-(2-amino-2-oxoethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5472867.png)
![1-[3-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-oxopropyl]pyridin-2-one](/img/structure/B5472871.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B5472876.png)

![1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-4-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5472892.png)

